molecular formula C13H19NO2S B15237140 Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B15237140
M. Wt: 253.36 g/mol
InChI Key: ZTBLQOAAAQWVEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Chemical Reactions Analysis

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

    Tipepidine: Used as an antitussive.

    Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

    Tioconazole: An antifungal agent. Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a unique benzo[b]thiophene core structure that is associated with various biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C13H17N1O2S1
  • Molecular Weight : Approximately 251.36 g/mol
  • Appearance : Yellow to light brown crystalline powder
  • Melting Point : 114°C to 116°C

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities:

  • Anti-inflammatory and Analgesic Properties : this compound has been evaluated for its ability to reduce inflammation and pain. This activity is attributed to its structural features that facilitate interaction with biological targets involved in inflammatory pathways.
  • Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. In vitro studies indicate that it can inhibit cell growth and induce apoptosis selectively in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .

Antiproliferative Activity

A study involving derivatives of tetrahydrobenzo[b]thiophenes demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 1.1 to 4.7 μM against a panel of cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells . These findings suggest a strong potential for the compound in cancer therapy.

Molecular docking studies have indicated that this compound interacts with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism underscores the compound's role as a potential tubulin inhibitor.

Comparative Analysis of Similar Compounds

The table below compares this compound with other related compounds in terms of their biological activities:

Compound NameIC50 (μM)Target Cell LineMain Activity
This compound1.1 - 4.7L1210, CEM, HeLaAntiproliferative
Compound A (related derivative)0.75K562 (CML)Antiproliferative
Compound B (related derivative)>20Normal PBMCsNon-cytotoxic

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

ethyl 3-amino-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-4-16-12(15)11-10(14)8-7-13(2,3)6-5-9(8)17-11/h4-7,14H2,1-3H3

InChI Key

ZTBLQOAAAQWVEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)(C)C)N

Origin of Product

United States

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